molecular formula C19H15NO5S B6549586 [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(methylsulfanyl)benzoate CAS No. 1040671-17-7

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(methylsulfanyl)benzoate

Cat. No.: B6549586
CAS No.: 1040671-17-7
M. Wt: 369.4 g/mol
InChI Key: UGGQEPNDDDYNJF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxazole, and a benzoate ester. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxazoles are aromatic compounds that contain an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . Benzoate esters are derived from benzoic acid and contain a benzene ring attached to a carbonyl group and an alkyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the benzoate ester could undergo hydrolysis to form benzoic acid and an alcohol. The oxazole ring might participate in various reactions depending on the conditions .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some benzodioxoles and oxazoles can be irritants or toxic if ingested, inhaled, or come into contact with skin .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, stability, and toxicity .

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-26-18-5-3-2-4-14(18)19(21)22-10-13-9-16(25-20-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGQEPNDDDYNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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